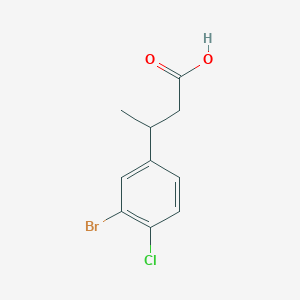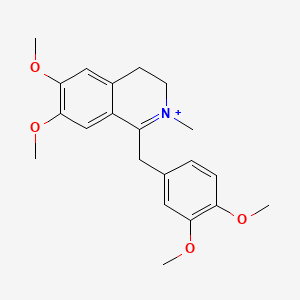
2-Methyl-3,4-dihydropapaverinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium is a complex organic compound with a molecular formula of C20H26NO4 This compound is known for its unique structural features, which include multiple methoxy groups and a dihydroisoquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium typically involves multiple steps. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable amine, followed by cyclization and methylation reactions. The reaction conditions often require the use of catalysts such as palladium or platinum and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. Solvent selection, temperature control, and purification techniques such as crystallization and chromatography are critical in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: DDQ in the presence of an acid catalyst.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced isoquinoline compounds, and various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The presence of methoxy groups and the isoquinoline core play a crucial role in its binding affinity and specificity. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives .
- 3,4-Dimethoxybenzyl alcohol .
Uniqueness
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium stands out due to its specific structural features, which confer unique chemical and biological properties. The combination of multiple methoxy groups and the dihydroisoquinoline core makes it a versatile compound with diverse applications in various fields.
Propriétés
Formule moléculaire |
C21H26NO4+ |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium |
InChI |
InChI=1S/C21H26NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13H,8-10H2,1-5H3/q+1 |
Clé InChI |
PLKJOOZHDCZCGL-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=C(C2=CC(=C(C=C2CC1)OC)OC)CC3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


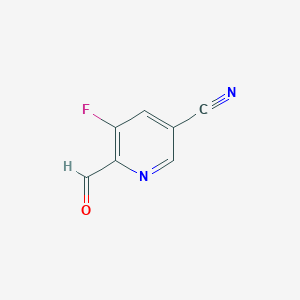
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(12-methoxy-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12963844.png)
![(S)-1-(5-(6-(3-Ethylmorpholino)-4-(4-(methylsulfonyl)tetrahydro-2H-pyran-4-yl)pyridin-2-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B12963860.png)
![5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B12963866.png)
![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12963874.png)
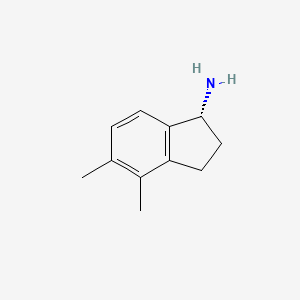
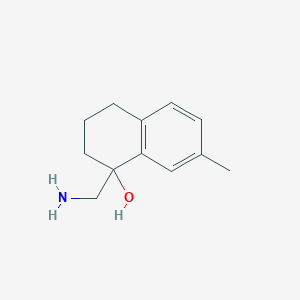
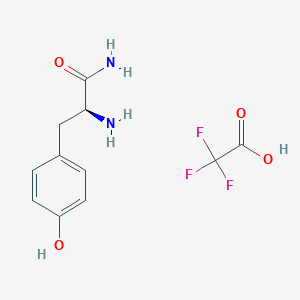

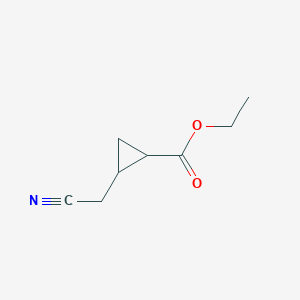
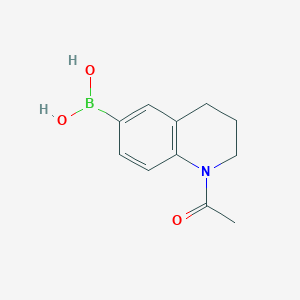
![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B12963923.png)
